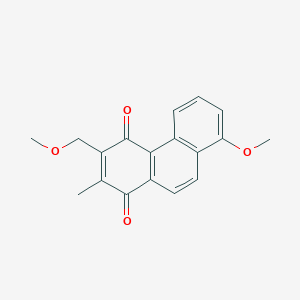
8-Methoxy-3-(methoxymethyl)-2-methylphenanthrene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methoxy-3-(methoxymethyl)-2-methylphenanthrene-1,4-dione is a complex organic compound with a phenanthrene backbone
Vorbereitungsmethoden
The synthesis of 8-Methoxy-3-(methoxymethyl)-2-methylphenanthrene-1,4-dione involves multiple steps, typically starting with the preparation of the phenanthrene core. The synthetic route may include:
Formation of the Phenanthrene Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Methoxy and Methoxymethyl Groups: These functional groups are introduced through specific substitution reactions, often using reagents like methanol and formaldehyde under controlled conditions.
Oxidation and Reduction Steps: These steps are crucial for achieving the desired oxidation state and functional group arrangement on the phenanthrene core.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
Analyse Chemischer Reaktionen
8-Methoxy-3-(methoxymethyl)-2-methylphenanthrene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the phenanthrene core, using reagents like halogens or nitro compounds.
The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in derivatives with altered electronic and steric properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Industry: This compound can be used in the synthesis of dyes, pigments, and other industrial chemicals due to its stable phenanthrene core.
Wirkmechanismus
The mechanism by which 8-Methoxy-3-(methoxymethyl)-2-methylphenanthrene-1,4-dione exerts its effects involves interactions with specific molecular targets. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by activating caspase-3/7 and inhibiting β-tubulin polymerization . These interactions disrupt cellular processes, leading to cell cycle arrest and programmed cell death.
Vergleich Mit ähnlichen Verbindungen
8-Methoxy-3-(methoxymethyl)-2-methylphenanthrene-1,4-dione can be compared with other phenanthrene derivatives, such as:
8-Methoxy-2-methylquinoline: This compound shares the methoxy and methyl groups but differs in its core structure, leading to distinct chemical and biological properties.
8-Methoxycoumarin Derivatives: These compounds have shown significant biological activities, including anticancer properties, similar to this compound.
The uniqueness of this compound lies in its specific functional group arrangement and the resulting chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
88208-86-0 |
|---|---|
Molekularformel |
C18H16O4 |
Molekulargewicht |
296.3 g/mol |
IUPAC-Name |
8-methoxy-3-(methoxymethyl)-2-methylphenanthrene-1,4-dione |
InChI |
InChI=1S/C18H16O4/c1-10-14(9-21-2)18(20)16-12-5-4-6-15(22-3)11(12)7-8-13(16)17(10)19/h4-8H,9H2,1-3H3 |
InChI-Schlüssel |
MKEVKUSYYCHNCC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)C2=C(C1=O)C=CC3=C2C=CC=C3OC)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


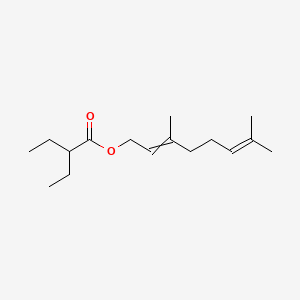
![N-[(4-Bromophenyl)carbamoyl]-2-chloro-4-fluorobenzamide](/img/structure/B14403909.png)
![1,2,4-Trichloro-5-[(3-nitrophenyl)methoxy]benzene](/img/structure/B14403915.png)
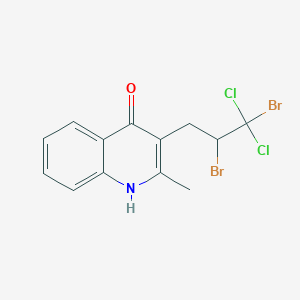
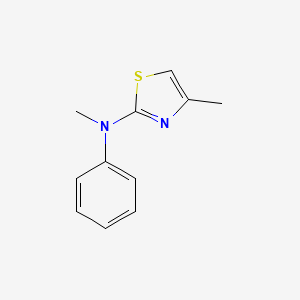
![3-(4-Fluorophenyl)benzo[f]quinoline;2,4,6-trinitrophenol](/img/structure/B14403935.png)
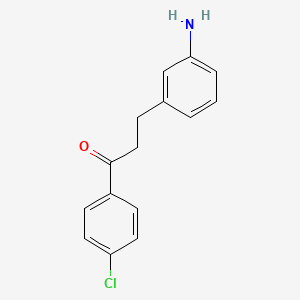
![(2Z)-2-Amino-N-(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)imino]acetamide](/img/structure/B14403943.png)
silane](/img/structure/B14403952.png)
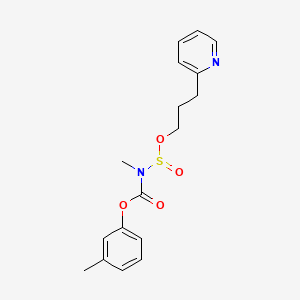
![5-(Methanesulfinyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14403981.png)
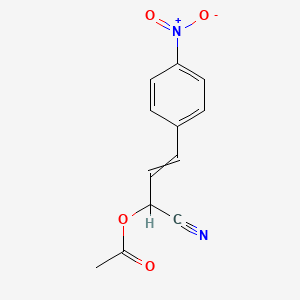
![4-Cyclopropyl-7-ethyl-7H-pyrimido[5,4-c]carbazole](/img/structure/B14403989.png)
![5-Ethoxy-7,8-dihydro-5H-imidazo[1,5-c][1,3]oxazine](/img/structure/B14403990.png)
